4-Hydroxy-8-methoxyquinoline

概要

説明

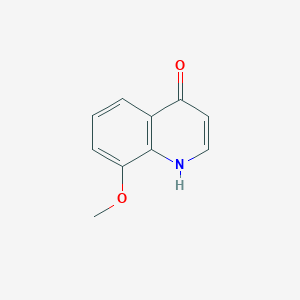

4-Hydroxy-8-methoxyquinoline is a quinoline derivative with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . This compound is characterized by the presence of a hydroxyl group at the 4-position and a methoxy group at the 8-position on the quinoline ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methoxyquinoline can be achieved through several methods. One common approach involves the reaction of 4-hydroxyquinoline with methoxy reagents under controlled conditions. For instance, the reaction of 4-hydroxyquinoline with dimethyl sulfate in the presence of a base such as sodium hydroxide can yield this compound . Another method involves the use of methoxy-substituted anilines as starting materials, followed by cyclization reactions to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce this compound efficiently .

化学反応の分析

Types of Reactions: 4-Hydroxy-8-methoxyquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The methoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

4-Hydroxy-8-methoxyquinoline has been studied for its potential as an antimicrobial and anticancer agent. Its derivatives exhibit significant activity against various pathogens and cancer cell lines. For instance, derivatives of 8-hydroxyquinoline have shown effectiveness as antibacterial, antifungal, and antitumor agents due to their ability to chelate metal ions, which is crucial in disrupting biological processes in pathogens and cancer cells .

Mechanism of Action

The mechanism by which this compound exerts its biological effects primarily involves:

- Metal Chelation: The compound's ability to chelate metal ions can restore metal balance in biological systems, making it useful in treating metal-related diseases such as Alzheimer's and Parkinson's .

- Enzyme Inhibition: It acts as an enzyme inhibitor by binding to active sites, thus blocking enzymatic activities that are essential for pathogen survival or cancer cell proliferation .

Biological Research

Enzyme Inhibitors

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies indicate its effectiveness in inhibiting the diabetogenic properties of xanthurenic acid in animal models . This suggests potential applications in managing diabetes through enzyme modulation.

Receptor Ligands

The compound has also been investigated as a receptor ligand. Its derivatives have shown promising results in binding to dopamine receptors, indicating potential applications in neuropharmacology for treating disorders like schizophrenia and Parkinson's disease .

Industrial Applications

Dyes and Pigments

In industry, this compound is utilized in the formulation of dyes and pigments due to its chemical properties. Its derivatives are employed in creating vibrant colors for textiles and other materials .

Fluorescent Chemosensors

The compound's ability to form complexes with metal ions makes it suitable for developing fluorescent chemosensors. These sensors are vital for detecting metal ions in environmental monitoring and biomedical applications .

Data Table: Applications of this compound

| Application Area | Specific Use Cases | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Metal chelation, enzyme inhibition |

| Anticancer agents | Disruption of cellular processes | |

| Biological Research | Enzyme inhibitors | Modulation of metabolic pathways |

| Receptor ligands | Binding to dopamine receptors | |

| Industrial Applications | Dyes and pigments | Chemical reactivity and stability |

| Fluorescent chemosensors | Complex formation with metal ions |

Case Studies

-

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as a therapeutic agent . -

Anticancer Activity Assessment

In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its promise in cancer therapy . -

Metal Chelation Efficacy

Research on the metal-chelating properties of this compound showed its effectiveness in restoring zinc levels in models of neurodegeneration, suggesting therapeutic applications for neurodegenerative diseases .

作用機序

The mechanism of action of 4-Hydroxy-8-methoxyquinoline involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can form stable complexes with metal ions, influencing its biochemical activity.

Pathways Involved: The compound’s biological activities are mediated through pathways related to oxidative stress, apoptosis, and cell proliferation.

類似化合物との比較

4-Hydroxy-8-methoxyquinoline can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds:

Uniqueness:

- The presence of both hydroxyl and methoxy groups on the quinoline ring imparts unique chemical and biological properties to this compound. These functional groups enhance its ability to form stable complexes with metal ions and interact with various biomolecules, making it a versatile compound for scientific research and industrial applications .

生物活性

4-Hydroxy-8-methoxyquinoline (4-HO-8-MQ) is a derivative of the 8-hydroxyquinoline (8-HQ) family, which has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of 4-HO-8-MQ, supported by recent research findings and case studies.

Chemical Structure and Properties

4-HO-8-MQ is characterized by its quinoline backbone with hydroxyl and methoxy substituents at the 4 and 8 positions, respectively. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that 4-HO-8-MQ exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including antibiotic-resistant pathogens. For instance, a study demonstrated that derivatives of 8-hydroxyquinoline, including 4-HO-8-MQ, showed potent activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) as low as 0.0625 mg/mL for certain derivatives .

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 4-HO-8-MQ | Staphylococcus aureus | 0.0625 |

| 4-HO-8-MQ | Klebsiella pneumoniae | 0.125 |

Anticancer Activity

The anticancer potential of 4-HO-8-MQ has been explored in several studies. For example, it was found to induce apoptosis in human breast adenocarcinoma cells (MDA-MB-231) by modulating the expression of key regulatory proteins such as P53 and BAX. The compound demonstrated comparable efficacy to established chemotherapeutics like cisplatin .

In vitro studies have shown that treatment with 4-HO-8-MQ leads to:

- Reduction in cell viability : Significant decrease in viability of cancer cell lines.

- Altered gene expression : Increased expression of pro-apoptotic genes (BAX) and decreased expression of anti-apoptotic genes (BCL-2).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 36 | Apoptosis induction |

| A549 | 40 | Cell cycle regulation |

Antiviral Activity

Emerging evidence suggests that 4-HO-8-MQ may possess antiviral properties as well. It has been shown to inhibit viral replication in vitro, particularly against influenza virus strains. The mechanism appears to involve interference with viral entry and replication processes .

The biological effects of 4-HO-8-MQ can be attributed to several mechanisms:

- Metal Chelation : Like other members of the 8-hydroxyquinoline family, 4-HO-8-MQ can chelate metal ions, which is critical for its antimicrobial activity.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the modulation of cell cycle regulators and apoptosis-related genes.

- Antiviral Mechanism : It may disrupt viral life cycles by targeting specific viral proteins or host cell pathways.

Case Studies

- Study on Antimicrobial Efficacy :

- Cancer Therapeutics Research :

特性

IUPAC Name |

8-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVLMLGPDKKYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287844 | |

| Record name | 4-Hydroxy-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21269-34-1 | |

| Record name | 21269-34-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。